Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride
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Overview
Description
Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride is a complex organic compound with a molecular formula of C22H25ClN8O2 and a molecular weight of 468.94 This compound is notable for its intricate structure, which includes a pyrimidine ring, an anilino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves multiple steps, starting with the preparation of the pyrimidine core. The process typically includes:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate amines with a chlorinated pyrimidine precursor under controlled conditions.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the chlorinated pyrimidine intermediate.
Formation of the Benzoate Ester: The final step involves esterification, where the benzoate group is attached to the pyrimidine core through a diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the anilino and chloropropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various amines are employed under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, reduced amines, and oxidized derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and DNA synthesis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride can be compared with similar compounds such as:
- 2,4-Diamino-6-(methacryloyloxy)ethyl-1,3,5-triazine
- Disodium 4,4’-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
10554-09-3 |
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Molecular Formula |
C22H26Cl2N8O2 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride |
InChI |
InChI=1S/C22H25ClN8O2.ClH/c1-2-33-21(32)14-8-10-17(11-9-14)30-31-18-19(24)28-22(25)29-20(18)27-13-15(23)12-26-16-6-4-3-5-7-16;/h3-11,15,26H,2,12-13H2,1H3,(H5,24,25,27,28,29);1H |
InChI Key |
BOVPLQLCENVCBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2NCC(CNC3=CC=CC=C3)Cl)N)N.Cl |
Origin of Product |
United States |
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